molecular formula C13H17ClN2O4S B5620546 ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE CAS No. 16017-52-0

ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B5620546
CAS No.: 16017-52-0
M. Wt: 332.80 g/mol
InChI Key: NRTBMOKCKFTCAV-UHFFFAOYSA-N
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Description

ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H17ClN2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while ester hydrolysis produces the corresponding carboxylic acid .

Scientific Research Applications

ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

  • ETHYL 4-(4-METHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
  • ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
  • ETHYL 4-(4-BROMOBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Uniqueness

ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the chlorine atom in the benzenesulfonyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can result in distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTBMOKCKFTCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193123
Record name Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16017-52-0
Record name Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16017-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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